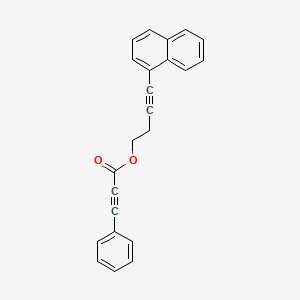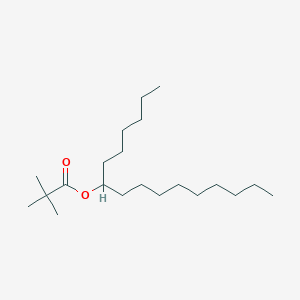
hexadecan-7-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecan-7-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C22H44O2. It is an ester formed from hexadecan-7-ol and 2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecan-7-yl 2,2-dimethylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-7-ol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecan-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: Hexadecan-7-ol.
Transesterification: A new ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Hexadecan-7-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of hexadecan-7-yl 2,2-dimethylpropanoate involves its hydrolysis in biological systems to release hexadecan-7-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. For example, hexadecan-7-ol may be metabolized by alcohol dehydrogenases, while 2,2-dimethylpropanoic acid may participate in fatty acid metabolism.
Comparación Con Compuestos Similares
Hexadecan-7-yl 2,2-dimethylpropanoate can be compared with other esters of long-chain alcohols and carboxylic acids. Similar compounds include:
Hexadecan-7-yl acetate: An ester of hexadecan-7-ol and acetic acid.
Hexadecan-7-yl butanoate: An ester of hexadecan-7-ol and butanoic acid.
Hexadecan-7-yl hexanoate: An ester of hexadecan-7-ol and hexanoic acid.
The uniqueness of this compound lies in its specific ester linkage and the properties imparted by the 2,2-dimethylpropanoic acid moiety, which can influence its reactivity and applications.
Propiedades
Número CAS |
846054-55-5 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
hexadecan-7-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-6-8-10-12-13-14-16-18-19(17-15-11-9-7-2)23-20(22)21(3,4)5/h19H,6-18H2,1-5H3 |
Clave InChI |
XKJTXIOPSWIKNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCC)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


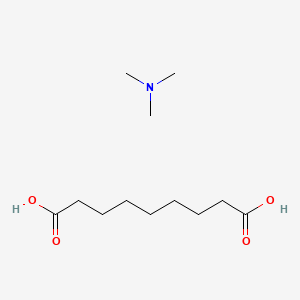
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
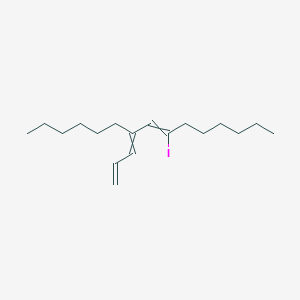
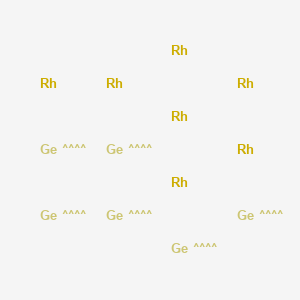
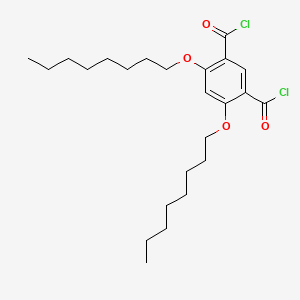
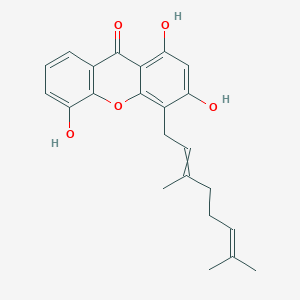
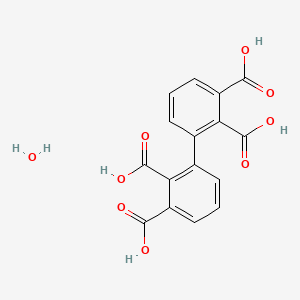
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
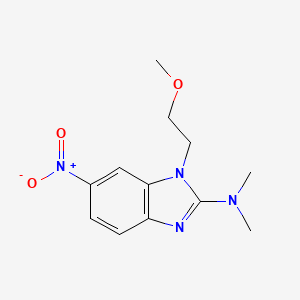
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
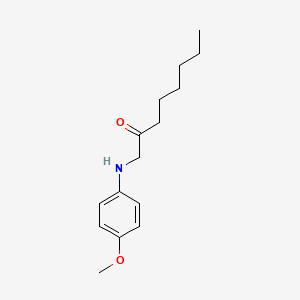

![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
